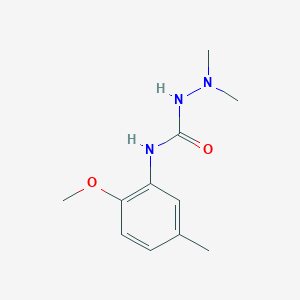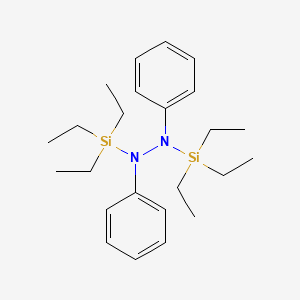
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine is an organosilicon compound characterized by the presence of two triethylsilyl groups and two phenyl groups attached to a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine can be synthesized through a multi-step process involving the reaction of triethylsilyl chloride with diphenylhydrazine. The reaction typically requires the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.
化学反应分析
Types of Reactions
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different substituents.
Substitution: The triethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used to replace the triethylsilyl groups.
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of hydrazine derivatives with altered substituents.
Substitution: Formation of new organosilicon compounds with different functional groups.
科学研究应用
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine involves its ability to undergo various chemical transformations due to the presence of reactive triethylsilyl and phenyl groups. These groups can participate in nucleophilic and electrophilic reactions, enabling the compound to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the nature of the chemical reactions involved.
相似化合物的比较
1,2-Bis(triethylsilyl)-1,2-diphenylhydrazine can be compared with other similar compounds, such as:
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups, leading to different reactivity and properties.
1,2-Bis(triethylsilyl)-1,2-diphenylethane: Similar structure but with an ethane backbone instead of a hydrazine moiety, resulting in different chemical behavior.
1,2-Bis(trimethylsilyl)ethane: Similar structure but with an ethane backbone and trimethylsilyl groups, leading to distinct reactivity and applications.
属性
CAS 编号 |
5994-96-7 |
|---|---|
分子式 |
C24H40N2Si2 |
分子量 |
412.8 g/mol |
IUPAC 名称 |
1,2-diphenyl-1,2-bis(triethylsilyl)hydrazine |
InChI |
InChI=1S/C24H40N2Si2/c1-7-27(8-2,9-3)25(23-19-15-13-16-20-23)26(24-21-17-14-18-22-24)28(10-4,11-5)12-6/h13-22H,7-12H2,1-6H3 |
InChI 键 |
UHSZLHCLFIVVSP-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)N(C1=CC=CC=C1)N(C2=CC=CC=C2)[Si](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


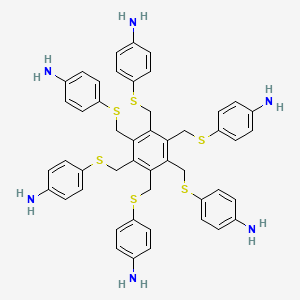
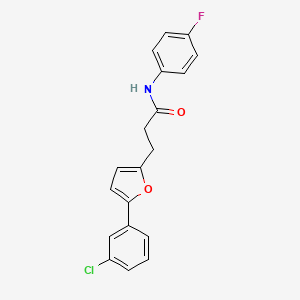
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)

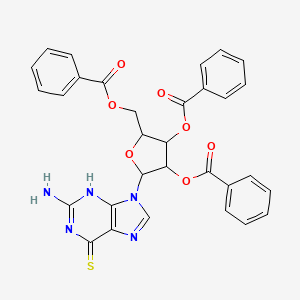



![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
